molecular formula C14H19F3N2O4 B3040287 Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate CAS No. 1823420-46-7

Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B3040287
CAS RN: 1823420-46-7
M. Wt: 336.31 g/mol
InChI Key: AKBJEAUCFQISHM-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate is a useful research compound. Its molecular formula is C14H19F3N2O4 and its molecular weight is 336.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Catalysis

  • Tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylate is used in the synthesis of chiral 9-oxabispidines, which have been effectively applied as chiral ligands in the palladium(II)-catalyzed oxidative kinetic resolution of secondary alcohols (Breuning, Steiner, Mehler, Paasche, & Hein, 2009).

Application in Synthesis of Heterocycles

  • The compound has been used in the Schmidt reaction to create saturated fused heterocyclic systems, which are significant intermediates for synthesizing N-substituted diazepines with a fused pyrrole ring (Moskalenko & Boev, 2014).

Role in Peptidomimetic Synthesis

Formation of 1,3-diazaadamantane Derivatives

In the Synthesis of Liquid Crystalline Compounds

Contribution to Organic Synthesis Methods

In Structural and Conformational Studies

  • It also plays a role in the synthesis of 9-acyloxy-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonanes, which have been studied for their structural and conformational properties (Izquierdo, Rico, Gálvez, & Vaquero, 1989).

Synthesis of Chiral Cyclic Amino Acid Esters

properties

IUPAC Name

tert-butyl 9-oxo-7-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O4/c1-13(2,3)23-12(22)19-6-8-4-18(11(21)14(15,16)17)5-9(7-19)10(8)20/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBJEAUCFQISHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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